molecular formula C11H19N3O B6628962 3-Ethyl-1-(pyrazin-2-ylamino)pentan-2-ol

3-Ethyl-1-(pyrazin-2-ylamino)pentan-2-ol

Cat. No.: B6628962
M. Wt: 209.29 g/mol
InChI Key: GHBQTQVFRVPNSX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-ethyl-1-(pyrazin-2-ylamino)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-3-9(4-2)10(15)7-14-11-8-12-5-6-13-11/h5-6,8-10,15H,3-4,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBQTQVFRVPNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(CNC1=NC=CN=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(pyrazin-2-ylamino)pentan-2-ol typically involves the reaction of pyrazine derivatives with appropriate alkylating agents. One common method involves the alkylation of pyrazine with 3-ethylpentan-2-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(pyrazin-2-ylamino)pentan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

3-Ethyl-1-(pyrazin-2-ylamino)pentan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as luminescent materials for optoelectronic devices.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(pyrazin-2-ylamino)pentan-2-ol involves its interaction with specific molecular targets. The pyrazine ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations

  • Pyrazine Derivatives: The pyrazin-2-ylamino group in the target compound differs from related heterocyclic systems. For example, compounds listed in the European Patent Application (Bulletin 2022/06) feature pyrrolo-triazolo-pyrazine cores (e.g., 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl), which introduce fused aromatic systems that enhance π-π stacking interactions and receptor binding affinity compared to the simpler pyrazin-2-ylamino group .
  • Ethyl Group Positioning: The ethyl group at the third carbon in 3-Ethyl-1-(pyrazin-2-ylamino)pentan-2-ol contrasts with compounds like 2-Methyl-4-keto pentan-2-OL (, Table 2), where branching and ketone functionalities alter polarity and metabolic stability .

Functional Group Influence

  • Hydroxyl Group vs.
  • Amino vs. Ether Linkages: The pyrazin-2-ylamino linkage differs from ether-based connections (e.g., 3-(octadecycloxy)-1-propanol in ), which prioritize lipophilicity and membrane permeability .

Stereochemical Considerations

The European Patent Application emphasizes stereoisomerism in cyclopentanol derivatives (e.g., (1S,3R,4S)- vs. (1R,3R,4R)-configurations), suggesting that stereochemistry critically impacts biological activity.

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